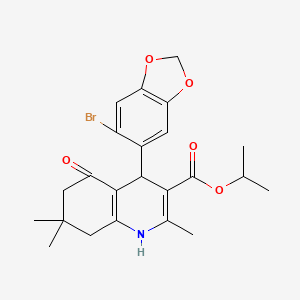![molecular formula C25H31N3O B5039378 {4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B5039378.png)
{4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PZM21, and it is a potent analgesic drug that has been developed to treat chronic pain without the side effects of opioids. PZM21 is a synthetic compound that was developed by a team of scientists at the University of California, San Francisco, led by Dr. Brian Shoichet.
作用机制
The mechanism of action of PZM21 is not fully understood, but it is believed to work by activating a specific type of receptor in the brain known as the mu-opioid receptor (MOR). However, unlike opioids, PZM21 does not activate other types of receptors, such as the delta-opioid receptor (DOR) or the kappa-opioid receptor (KOR), which are responsible for the side effects of opioids.
Biochemical and Physiological Effects
PZM21 has several biochemical and physiological effects that make it an attractive candidate for the treatment of chronic pain. Studies have shown that PZM21 is effective in reducing pain without affecting the respiratory system or causing addiction. PZM21 has also been shown to have a long-lasting effect, which means that it can be administered less frequently than other pain medications.
实验室实验的优点和局限性
One of the advantages of using PZM21 in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. PZM21 is also highly potent, which means that small amounts can be used in experiments. However, one of the limitations of using PZM21 in lab experiments is that it is a relatively new compound, and its long-term effects are not yet fully understood.
未来方向
There are several future directions for the research and development of PZM21. One of the directions is to improve the synthesis method to increase the purity and potency of the final product. Another direction is to conduct more studies to fully understand the mechanism of action of PZM21. Additionally, researchers can explore the use of PZM21 in combination with other pain medications to enhance its effectiveness. Finally, there is a need for more studies to determine the long-term effects of PZM21 on the body.
Conclusion
In conclusion, PZM21 is a promising synthetic compound that has the potential to revolutionize the treatment of chronic pain. Its unique mechanism of action and lack of side effects make it an attractive alternative to opioids. However, further research is needed to fully understand the long-term effects of PZM21 and to improve its synthesis method. With continued research and development, PZM21 has the potential to become a widely used pain medication in the future.
合成方法
The synthesis of PZM21 is a complex process that involves several steps. The first step is the synthesis of the pyrazole intermediate, which is then coupled with the piperidine intermediate to form the final product. The synthesis of PZM21 was first reported in 2016 by Dr. Shoichet and his team. The synthesis method is a crucial aspect of PZM21's development, as it determines the purity and potency of the final product.
科学研究应用
PZM21 has been the subject of extensive scientific research, primarily due to its potential as a non-opioid analgesic drug. Studies have shown that PZM21 is effective in reducing pain without the side effects commonly associated with opioids, such as addiction and respiratory depression. PZM21 has also been shown to be effective in treating neuropathic pain, which is a type of chronic pain that is difficult to treat with current medications.
属性
IUPAC Name |
[4-(3-phenylpropyl)-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O/c29-21-25(13-4-8-22-6-2-1-3-7-22)14-18-27(19-15-25)20-23-9-11-24(12-10-23)28-17-5-16-26-28/h1-3,5-7,9-12,16-17,29H,4,8,13-15,18-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYVOORRSKELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)CO)CC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5039298.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5039314.png)
![1-phenyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5039317.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinol](/img/structure/B5039326.png)
![8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5039334.png)
![1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5039341.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5039343.png)
![(2R*,6S*)-4-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5039361.png)
![2-[(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5039366.png)

![1-(4-isopropylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5039386.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5039397.png)